pythiDC

描述

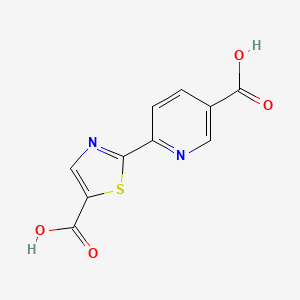

Structure

3D Structure

属性

IUPAC Name |

2-(5-carboxypyridin-2-yl)-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4S/c13-9(14)5-1-2-6(11-3-5)8-12-4-7(17-8)10(15)16/h1-4H,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYUGJYTQIZJHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C2=NC=C(S2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101222244 |

Source

|

| Record name | 6-(5-Carboxy-2-thiazolyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101222244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1821370-71-1 |

Source

|

| Record name | 6-(5-Carboxy-2-thiazolyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1821370-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(5-Carboxy-2-thiazolyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101222244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Precision Targeting of Collagen Prolyl 4-Hydroxylase by PythiDC: A Technical Guide for Drug Development Professionals

This guide provides an in-depth technical analysis of PythiDC, a selective inhibitor of collagen prolyl 4-hydroxylase (CP4H). We will explore the molecular target of PythiDC, its mechanism of action, and its potential as a therapeutic agent in oncology and fibrotic diseases. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of PythiDC's core functionalities.

Part 1: Unveiling the Target: Collagen Prolyl 4-Hydroxylase (CP4H)

The primary molecular target of PythiDC is collagen prolyl 4-hydroxylase (CP4H) , a critical enzyme in collagen biosynthesis.[1][2] CP4H is an Fe(II)- and α-ketoglutarate (AKG)-dependent dioxygenase responsible for the hydroxylation of proline residues within procollagen chains.[2][3] This post-translational modification is essential for the formation of the stable triple-helical structure of mature collagen.[2]

The overproduction and deposition of collagen are hallmarks of various fibrotic diseases and contribute to the tumor microenvironment, promoting cancer progression and metastasis.[2][4] Consequently, inhibiting CP4H presents a promising therapeutic strategy for these conditions.

The Catalytic Mechanism of CP4H

Understanding the catalytic cycle of CP4H is crucial to appreciating the inhibitory action of PythiDC. The process follows an ordered Ter Ter mechanism:

-

Binding of Co-substrates: α-ketoglutarate (AKG) binds to the Fe(II) center within the enzyme's active site. This is followed by the binding of a protocollagen strand and molecular oxygen.[2]

-

Formation of the Ferryl Intermediate: The enzyme couples the oxidative decarboxylation of AKG to succinate and CO2 with the formation of a highly reactive Fe(IV)=O species, known as the ferryl ion.[2][3]

-

Hydroxylation: The ferryl ion abstracts a hydrogen atom from a proline residue on the collagen polypeptide chain, followed by a radical rebound process that results in the hydroxylation of the proline.[2][3]

-

Product Release: The enzyme then releases the hydroxylated collagen strand and succinate.[2]

An "uncoupled reaction" can occur where AKG is decarboxylated without proline hydroxylation. This leads to the oxidation of the active site iron to an inactive Fe(III) state. Ascorbate (Vitamin C) is required to reduce the iron back to the catalytically active Fe(II) state.[3]

Part 2: PythiDC: A Potent and Selective CP4H Inhibitor

PythiDC, chemically known as 2-(5-carboxythiazol-2-yl)pyridine-5-carboxylic acid, has emerged as a potent and selective inhibitor of CP4H.[2]

Mechanism of Inhibition

Biochemical assays have demonstrated that PythiDC acts as a competitive inhibitor with respect to the co-substrate α-ketoglutarate (AKG).[4] This means PythiDC directly competes with AKG for binding to the active site of the CP4H enzyme.

Experimental Workflow: Determining the Inhibitory Mechanism of PythiDC

Caption: Workflow for determining the competitive inhibition of CP4H by PythiDC.

A Lineweaver-Burk analysis of CP4H inhibition by PythiDC reveals that increasing concentrations of PythiDC result in a series of lines that intersect on the y-axis, a characteristic feature of competitive inhibition. This confirms that PythiDC and AKG compete for the same binding site on the enzyme.[4]

Quantitative Inhibitory Activity

The potency of PythiDC as a CP4H inhibitor has been quantified through various biochemical assays.

| Parameter | Value | Reference |

| IC50 | 4.0 µM | [1] |

| Ki | 0.39 ± 0.04 µM | [2][4] |

These values indicate that PythiDC is a highly potent inhibitor of CP4H in the low micromolar and sub-micromolar range.

Part 3: Cellular Activity and Therapeutic Potential

For a drug candidate to be effective, it must not only be potent in vitro but also demonstrate activity in a cellular context without significant off-target effects.

Cellular Inhibition of Collagen Biosynthesis

To overcome the cell membrane barrier, the carboxyl groups of PythiDC can be esterified to create a more lipophilic prodrug, such as diethyl pythiDC .[4] Studies in human breast cancer cells (MDA-MB-231) have shown that diethyl pythiDC effectively inhibits the secretion of type I collagen.[4] This demonstrates that the compound can penetrate cells, be converted to its active form (PythiDC), and inhibit CP4H activity, leading to a functional downstream effect on collagen biosynthesis.

Selectivity and Safety Profile

A critical aspect of drug development is ensuring the selectivity of the compound to minimize toxicity. A common concern with inhibitors of Fe(II)- and AKG-dependent dioxygenases is the potential for off-target effects on other enzymes in this family, which could disrupt cellular iron homeostasis.

Encouragingly, treatment of MDA-MB-231 and human embryonic kidney (HEK) cells with diethyl pythiDC did not significantly alter the levels of markers for iron deficiency, such as transferrin receptor (TfR), hypoxia-inducible factor-1α (HIF-1α), or ferritin, even at concentrations as high as 500 µM.[4][5] This contrasts with other less selective inhibitors that do induce a strong iron-deficient phenotype.[4] This high degree of selectivity makes diethyl pythiDC a promising lead compound for further development.

Signaling Pathway: CP4H Action and PythiDC Inhibition

Caption: Mechanism of CP4H-mediated collagen hydroxylation and its inhibition by PythiDC.

Therapeutic Implications

The ability of PythiDC to selectively inhibit CP4H in cells without causing toxicity positions it as a strong candidate for the development of:

-

Antifibrotic agents: By reducing excessive collagen deposition, PythiDC could be beneficial in treating diseases such as idiopathic pulmonary fibrosis, liver cirrhosis, and systemic sclerosis.

-

Antimetastatic agents: The tumor microenvironment is rich in collagen, which can promote tumor cell invasion and metastasis. By remodeling this microenvironment, PythiDC could inhibit cancer progression.[2]

Conclusion

PythiDC is a potent and selective competitive inhibitor of collagen prolyl 4-hydroxylase. Its diethyl ester prodrug demonstrates efficacy in cellular models by inhibiting collagen secretion without inducing iron deficiency, highlighting its favorable safety profile. These characteristics make PythiDC a promising therapeutic lead for the development of novel antifibrotic and antimetastatic drugs. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

-

Myllyharju, J. Collagen Prolyl 4-Hydroxylase as a Therapeutic Target. PMC. [Link]

-

Koski, M. K., Hieta, R., & Myllyharju, J. Human Collagen Prolyl 4-Hydroxylase is Activated by Ligands for its Iron Center. National Institutes of Health (NIH). [Link]

-

Vasta, J. D., Raines, R. T. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells. PMC. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Collagen Prolyl 4-Hydroxylase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Collagen Prolyl 4-Hydroxylase is Activated by Ligands for its Iron Center - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

A Technical Guide to pythiDC: A Selective Probe for Collagen Prolyl 4-Hydroxylase 1 (CP4H1) Inhibition

Executive Summary

Collagen prolyl 4-hydroxylase 1 (CP4H1) is a critical enzyme in the post-translational modification of collagen, the most abundant protein in the extracellular matrix. By catalyzing the formation of 4-hydroxyproline, CP4H1 is essential for the structural stability of the collagen triple helix.[1] Its overactivity is intimately linked to the pathophysiology of fibrotic diseases and cancer metastasis, making it a high-value therapeutic target.[1][2] Historically, the study of CP4H1 in cellular contexts has been hampered by inhibitors like ethyl 3,4-dihydroxybenzoate (EDHB), which suffer from low potency and off-target effects, primarily the disruption of iron homeostasis.[2][3]

This guide introduces pythiDC, a selective and potent small-molecule inhibitor of CP4H1.[4] We will explore the biochemical rationale for targeting CP4H1, detail the mechanistic advantages of pythiDC over previous-generation inhibitors, and provide validated, step-by-step protocols for its application in enzymatic and cellular assays. This document is intended for researchers in drug development, cell biology, and oncology, providing the technical foundation to leverage pythiDC as a precise tool to investigate collagen-dependent pathologies and as a promising lead for novel antifibrotic and antimetastatic therapeutics.[3][4]

The Target: Collagen Prolyl 4-Hydroxylase 1 (CP4H1)

Structure and Catalytic Function

Collagen prolyl 4-hydroxylases are members of the Fe(II)- and α-ketoglutarate (AKG)-dependent dioxygenase family.[1][5] In mammals, these enzymes exist as α₂β₂ heterotetramers. The catalytic activity resides in the α-subunit, while the β-subunit is the multifunctional chaperone protein disulfide isomerase (PDI), which ensures the α-subunit remains in a soluble, active conformation.[1] Three isoforms of the α-subunit have been identified, with P4HA1 being the major contributor to prolyl 4-hydroxylase activity in most tissues, forming the CP4H1 holoenzyme.[6][7]

The primary function of CP4H1 is to hydroxylate proline residues at the C4 position, converting them to (2S,4R)-4-hydroxyproline (Hyp). This modification occurs specifically at the Yaa position of the repeating Gly-Xaa-Yaa triplet sequence within procollagen strands.[5][8] The presence of Hyp is indispensable for the conformational stability of the mature collagen triple helix under physiological temperatures.[1][7]

The Catalytic Cycle

The CP4H1 reaction mechanism is a classic example of an α-KG-dependent dioxygenase. Catalysis proceeds through an ordered Ter Ter mechanism where co-substrates bind to the Fe(II)-containing active site.[1][9]

-

Binding: α-ketoglutarate (AKG) binds first to the CP4H·Fe(II) complex, followed by the procollagen peptide substrate and finally molecular oxygen (O₂).[1]

-

Decarboxylation: O₂ attacks the Fe(II) center, leading to the oxidative decarboxylation of AKG into succinate and CO₂. This generates a highly reactive Fe(IV)=O (ferryl) intermediate.[5][9]

-

Hydroxylation: The ferryl species abstracts a hydrogen atom from the C4 position of the target proline residue, followed by a "rebound" of the hydroxyl group to the resulting radical, completing the hydroxylation.[9]

-

Release: The enzyme releases the hydroxylated collagen strand and succinate.[1]

For sustained activity, the enzyme requires a reducing agent, typically ascorbate (Vitamin C), to reactivate the iron center if it becomes oxidized to an inactive Fe(III) state during uncoupled reaction cycles.[5][9]

Caption: The ordered Ter Ter mechanism of CP4H1 catalysis.

Pathological Significance

The role of CP4H1 extends beyond simple structural protein maintenance. Its activity is a rate-limiting step for collagen deposition.

-

Fibrosis: In fibrotic diseases (e.g., hepatic fibrosis), excessive collagen deposition leads to scar tissue formation and organ dysfunction. Inhibiting CP4H1 is a direct strategy to reduce the collagen accumulation that drives this pathology.[1]

-

Cancer: Many solid tumors exhibit a dense, collagen-rich extracellular matrix (ECM), which promotes tumor stiffness, invasion, and metastasis.[5] P4HA1 expression is upregulated in numerous cancers, including breast, lung, and colorectal cancer, and correlates with poor prognosis.[10][11]

-

HIF-1 Pathway Crosstalk: P4HA1 can non-canonically regulate the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α). By consuming α-KG, a required co-substrate for the HIF prolyl hydroxylases (PHDs) that mark HIF-1α for degradation, elevated CP4H1 activity can indirectly stabilize HIF-1α.[11][12] This promotes cancer cell stemness and chemoresistance, representing a parallel oncogenic mechanism.[11][13]

Caption: Dual pathogenic roles of CP4H1 in cancer progression.

The Inhibitor: pythiDC

PythiDC (2-(5-Carboxythiazol-2-yl)pyridine-5-carboxylic acid) was identified as a potent and selective CP4H1 inhibitor, overcoming the major limitations of previous compounds.[2][3]

Chemical and Pharmacological Profile

The design of pythiDC evolved from bipyridine dicarboxylates, which are potent CP4H inhibitors but also strong iron chelators. By replacing one pyridyl ring with a thiazole moiety, the high affinity for the CP4H1 active site was retained while significantly reducing the affinity for free iron.[3] This innovation is the key to its low cellular toxicity and high specificity.

| Property | Value / Description | Source |

| IUPAC Name | 2-(5-Carboxythiazol-2-yl)pyridine-5-carboxylic acid | [14] |

| CAS Number | 1821370-71-1 | [4][15] |

| Molecular Formula | C₁₀H₆N₂O₄S | [14][15] |

| Molecular Weight | 250.23 g/mol | [14][15] |

| IC₅₀ (CP4H1) | 4.0 µM | [4][15] |

| Selectivity | Selective for CP4H1 over HIF-PH2 at 10 µM | [15] |

| Solubility | Slightly soluble in DMSO and PBS (pH 7.2) | [15] |

Diethyl-pythiDC: The Prodrug for In Cellulo and In Vivo Use

Like many dicarboxylate compounds, pythiDC has poor cell permeability. To overcome this, it is used as a diethyl ester prodrug, diethyl-pythiDC . This esterified form readily crosses the cell membrane and is then hydrolyzed by intracellular esterases to release the active pythiDC molecule within the cell.[2] Importantly, the esterified prodrug has negligible inhibitory activity on its own and does not chelate iron, ensuring that the observed effects are due to intracellular inhibition of CP4H1.[2][16]

Methodologies for Evaluating pythiDC Efficacy

This section provides validated protocols for assessing the activity of pythiDC, designed to ensure scientific rigor and reproducibility.

In Vitro Enzymatic Inhibition Assay

Causality: The primary goal is to quantify the direct inhibitory effect of pythiDC on the catalytic activity of purified CP4H1. The Succinate-Glo™ Hydroxylase Assay is chosen for its high sensitivity and high-throughput compatibility, measuring the production of succinate, a direct co-product of the hydroxylation reaction.[6][17] This is more robust than older colorimetric methods.[18]

Caption: Workflow for the in vitro CP4H1 inhibition assay.

Protocol 1: Succinate-Glo™ Hydroxylase Assay

-

Reagent Preparation:

-

Prepare a 10 mM HEPES buffer (pH 7.4) containing 10 mM NaCl.

-

Freshly prepare a 10 mM FeSO₄ solution in 10 mM HCl immediately before use.

-

Prepare stock solutions of human CP4H1 enzyme, peptide substrate (e.g., GlyProProGlyOEt), ascorbate, and α-ketoglutarate in the HEPES buffer.

-

Prepare a serial dilution of pythiDC in DMSO, followed by a final dilution in HEPES buffer.

-

-

Assay Reaction:

-

In a 96-well or 384-well white plate, add the reaction components to a final volume of 25 µL. The final concentrations should be: 200 nM CP4H1, 500 µM peptide substrate, 50 µM FeSO₄, 2 mM ascorbate, and 100 µM α-ketoglutarate.[6]

-

Add 1 µL of diluted pythiDC or vehicle control (DMSO/buffer) to the appropriate wells.

-

Initiate the reaction by adding α-ketoglutarate.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection:

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the normalized activity against the logarithm of the pythiDC concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cell-Based Validation Assays

Causality: Moving from a purified system to a cellular environment is critical. These protocols validate that the prodrug, diethyl-pythiDC, effectively inhibits CP4H1 activity inside the cell, leading to a measurable downstream biological effect (reduced collagen secretion) without causing general toxicity or the iron-deficiency phenotype common to other inhibitors.[2][16]

Sources

- 1. Collagen Prolyl 4-Hydroxylase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Enhanced Collagen Prolyl 4-Hydroxylase Activity and Expression Promote Cancer Progression via Both Canonical and Non-Canonical Mechanisms | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Comprehensive analysis of the effects of P4ha1 and P4ha2 deletion on post-translational modifications of fibrillar collagens in mouse skin [frontiersin.org]

- 9. Human Collagen Prolyl 4-Hydroxylase is Activated by Ligands for its Iron Center - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | P4HA1: an important target for treating fibrosis related diseases and cancer [frontiersin.org]

- 11. P4HA1 is a new regulator of the HIF-1 pathway in breast cancer [cell-stress.com]

- 12. "Collagen Prolyl 4-Hydroxylase 1 is Essential for HIF-1α Stabilization " by Gaofeng Xiong, Rachel L. Stewart et al. [uknowledge.uky.edu]

- 13. Collagen prolyl 4-hydroxylase 1 is essential for HIF-1α stabilization and TNBC chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medkoo.com [medkoo.com]

- 15. caymanchem.com [caymanchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Selective CP4H1 Inhibitor PythiDC: A Technical Guide to its Structure, Synthesis, and Application

Abstract

Collagen prolyl 4-hydroxylases (CP4Hs) are critical enzymes in collagen biosynthesis, playing a pivotal role in the stability of the collagen triple helix. Their overactivity is implicated in pathologies characterized by excessive collagen deposition, such as fibrosis and cancer metastasis. This guide provides an in-depth technical overview of pythiDC, 2-(5-carboxythiazol-2-yl)pyridine-5-carboxylic acid, a potent and selective small molecule inhibitor of Collagen Prolyl 4-Hydroxylase 1 (CP4H1). We will detail its chemical structure, a robust synthetic pathway via palladium-catalyzed direct arylation, its mechanism of action as an α-ketoglutarate competitive inhibitor, and its application in cellular contexts. This document is intended for researchers, scientists, and drug development professionals seeking to utilize pythiDC as a chemical probe or a lead compound for therapeutic development.

Introduction: The Rationale for Selective CP4H1 Inhibition

The post-translational hydroxylation of proline residues in procollagen strands, catalyzed by CP4Hs, is an essential modification for the structural integrity of mature collagen.[1][2] Dysregulation of this process, leading to excessive collagen production, is a hallmark of numerous fibrotic diseases and contributes to the formation of a tumor microenvironment that promotes metastasis.[1][2] Consequently, the inhibition of CP4Hs presents a compelling therapeutic strategy.

Historically, compounds like ethyl 3,4-dihydroxybenzoate (EDHB) have been used as CP4H inhibitors in cellular studies. However, their utility is hampered by low potency, poor selectivity, and significant off-target effects, most notably the chelation of iron, which disrupts cellular iron homeostasis.[1] More potent inhibitors, such as dicarboxylates of 2,2'-bipyridine, were subsequently developed but retained a high affinity for free iron, limiting their clinical potential.[1][3]

This created a critical need for a potent, selective CP4H inhibitor with a favorable safety profile. PythiDC emerged from a screen of biheteroaryl compounds designed to retain the inhibitory potency of bipyridine dicarboxylates while minimizing iron chelation.[1] By replacing one of the pyridyl rings with a thiazole moiety, pythiDC achieves potent and selective inhibition of CP4H1 without significantly perturbing iron metabolism in cells, marking a significant advancement in the field.[1]

Chemical Structure and Properties

PythiDC is a biheteroaryl dicarboxylate with the systematic name 2-(5-carboxythiazol-2-yl)pyridine-5-carboxylic acid. Its structure is characterized by a central pyridine ring linked to a thiazole ring, with a carboxylic acid group appended to each.

| Property | Value | Source |

| Chemical Formula | C10H6N2O4S | [4] |

| Molecular Weight | 250.23 g/mol | [4] |

| IC50 (CP4H1) | 4.0 µM | [1][4] |

| Ki (CP4H1) | 0.39 µM | [1] |

| Inhibition Type | Competitive with α-ketoglutarate | [1] |

For cellular applications, pythiDC is often used as its diethyl ester prodrug, diethyl-pythiDC (ethyl 2-(5-ethoxycarbonylthiazol-2-yl)pyridine-5-carboxylate). This esterification masks the charged carboxyl groups, increasing the molecule's lipophilicity and facilitating its passage across cell membranes. Once inside the cell, endogenous esterases are presumed to hydrolyze the esters to release the active dicarboxylic acid, pythiDC.

Synthesis of PythiDC and its Diethyl Ester

The synthesis of pythiDC and its derivatives is achieved through a palladium-catalyzed direct C-H arylation, a powerful method for constructing C-C bonds between aromatic systems.[1] This approach offers an efficient route with an acceptable yield, typically accomplished in 2-4 steps.[1]

Rationale for the Synthetic Strategy

The core of the synthesis involves coupling a functionalized pyridine with a thiazole heterocycle. Direct arylation is chosen for its efficiency, avoiding the need for pre-functionalization (e.g., boronic acids or organotins) of the thiazole component. A critical insight for the successful synthesis of pythiDC was the use of 1-adamantanecarboxylic acid as an inner-sphere base in the palladium-catalyzed reaction, which markedly improved yields over more conventional bases like pivalic acid.[1] The synthesis begins with the ester-protected forms of the precursors, which are then hydrolyzed in the final step to yield the active dicarboxylic acid.

Experimental Protocol: Synthesis of Diethyl-pythiDC

The following protocol is a representative synthesis based on the direct arylation methodology.

Step 1: Palladium-Catalyzed Direct Arylation to form Diethyl-pythiDC

-

Reaction Setup: To an oven-dried reaction vessel, add ethyl 2-bromopyridine-5-carboxylate (1.0 eq), ethyl thiazole-5-carboxylate (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), 1-adamantanecarboxylic acid (0.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Solvent Addition: Add anhydrous toluene to the vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield diethyl-pythiDC.

Experimental Protocol: Hydrolysis to PythiDC

Step 2: Saponification of Diethyl-pythiDC to PythiDC

-

Reaction Setup: Dissolve diethyl-pythiDC (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Reagent Addition: Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 3-4 eq) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature for 4-12 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

-

Work-up: Once the reaction is complete, remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with dilute hydrochloric acid (HCl), which will precipitate the dicarboxylic acid product.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield pure pythiDC.

Mechanism of Action and Structure-Activity Relationship

PythiDC functions as a competitive inhibitor of CP4H1 with respect to its co-substrate, α-ketoglutarate (AKG).[1] CP4H1 is a member of the Fe(II)- and AKG-dependent dioxygenase family, which utilizes an iron center in its active site to catalyze hydroxylation.[1]

The biheteroaryl dicarboxylate scaffold of pythiDC is designed to mimic AKG, allowing it to bind in the same active site pocket.[1] The two carboxylate groups are crucial for this interaction, likely forming key electrostatic interactions with residues in the active site that normally bind AKG. A Lineweaver-Burke analysis has confirmed this competitive inhibition mechanism, yielding a Ki of 0.39 µM.[1]

The structure-activity relationship (SAR) of this class of inhibitors reveals several key features:

-

Biheteroaryl Scaffold: The rigid, planar structure provided by the linked pyridine and thiazole rings correctly positions the carboxylate groups for optimal binding in the active site.

-

Carboxylate Positioning: The specific regiochemistry of the carboxyl groups at the 5-position of the pyridine ring and the 5-position of the thiazole ring is essential for potent inhibition.[1]

-

Reduced Iron Chelation: The replacement of a pyridine ring (as in bipyridine inhibitors) with a thiazole ring significantly reduces the molecule's affinity for free Fe(II) ions. This is a critical feature that confers its improved cellular safety profile, as it does not disrupt iron homeostasis.[1]

Applications in Biological Research

PythiDC and its cell-permeable prodrug, diethyl-pythiDC, are valuable tools for investigating the biological roles of CP4H1 and the consequences of its inhibition.

In Vitro Enzyme Assays

PythiDC can be used directly in in vitro assays with purified CP4H1 enzyme. Due to its competitive inhibition with respect to AKG, the apparent potency of pythiDC will depend on the concentration of AKG used in the assay.

-

Recommended Concentration Range: 0.1 µM to 50 µM for generating dose-response curves.

-

Solvent: PythiDC can be dissolved in DMSO to prepare stock solutions.[2]

Cell-Based Assays

For experiments with cultured cells, the diethyl-pythiDC prodrug is required for efficient cellular uptake.

-

Collagen Inhibition: Diethyl-pythiDC has been shown to effectively reduce the secretion of type I collagen in MDA-MB-231 and HEK cells.[1]

-

Antifibrotic and Anticancer Studies: It has demonstrated efficacy in reducing cell viability, invasion, and colony formation in lung and colorectal cancer cell lines.[4][5]

-

Recommended Concentration Range: Effective concentrations for observing anti-cancer phenotypes have been reported in the 75-100 µM range.[5] Importantly, it appears to be non-toxic and does not induce an iron-deficient phenotype at concentrations as high as 500 µM.[1][3] This provides a wide therapeutic window for cellular experiments.

-

Stock Solutions: Diethyl-pythiDC is soluble in DMSO for the preparation of concentrated stock solutions for cell culture use.[3]

A Superior Alternative to EDHB

Given its high potency, selectivity, and lack of off-target effects on iron metabolism, diethyl-pythiDC is a superior replacement for EDHB in cell-based studies of CP4H inhibition.[1] Researchers can have greater confidence that the observed biological effects are due to the specific inhibition of CP4H activity rather than confounding factors like iron starvation.

Conclusion

PythiDC represents a significant milestone in the development of chemical probes for studying collagen biosynthesis. Its rational design has successfully uncoupled potent CP4H1 inhibition from the problematic iron-chelating properties of earlier inhibitors. The robust synthetic route and the well-characterized mechanism of action make pythiDC and its diethyl ester prodrug invaluable tools for researchers in fibrosis, cancer biology, and drug discovery. The data presented in this guide provide a comprehensive foundation for the synthesis and application of this potent and selective inhibitor.

References

-

Vasta, J. D., Andersen, K. A., Deck, K. M., Nizzi, C. P., Eisenstein, R. S., & Raines, R. T. (2016). Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells. ACS chemical biology, 11(1), 193–199. [Link]

-

Vasta, J. D., & Raines, R. T. (2018). Collagen Prolyl 4-Hydroxylase as a Therapeutic Target. Journal of medicinal chemistry, 61(22), 9836–9848. [Link]

-

Vasta, J. D. (2015). Development of Selective Inhibitors and Modulators of Collagen Prolyl 4-Hydroxylase. University of Wisconsin-Madison. [Link]

-

Franklin, T. J., Morris, W. P., Edwards, P. N., Large, M. S., & Stephenson, R. (2001). Inhibition of prolyl 4-hydroxylase in vitro and in vivo by members of a novel series of phenanthrolinones. The Biochemical journal, 353(Pt 2), 333–338. [Link]

-

Robinson, D., et al. (2021). Collagen modifying enzyme P4HA1 is overexpressed and plays a role in lung adenocarcinoma. Cancer Biology & Therapy, 22(5-6), 336-346. [Link]

-

Agarwal, E., et al. (2020). Targeting P4HA1 with a Small Molecule Inhibitor in a Colorectal Cancer PDX Model. Translational oncology, 13(4), 100754. [Link]

Sources

- 1. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Collagen Prolyl 4-Hydroxylase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. raineslab.com [raineslab.com]

understanding pythiDC selectivity for CP4H

An In-depth Technical Guide to Understanding the Selectivity of pythiDC for Collagen Prolyl-4-Hydroxylase (CP4H)

Foreword

The selective inhibition of specific enzyme isoforms is a cornerstone of modern drug development, offering a pathway to enhanced therapeutic efficacy and minimized off-target effects. This guide provides a detailed examination of the selectivity profile of pythiDC , a novel small molecule inhibitor, for Collagen Prolyl-4-Hydroxylase (CP4H) . CP4H is a critical enzyme in collagen biosynthesis, and its targeted inhibition is a promising strategy for treating fibrotic diseases. However, with multiple CP4H isoforms present in humans, understanding the molecular basis of selective inhibition is paramount.

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data to explore the causal relationships behind experimental design, the rationale for specific assays, and the interpretation of results within a broader pharmacological context. We will dissect the methodologies for determining selectivity, explore the structural basis for pythiDC's preferential binding, and provide actionable protocols for validation in your own research.

Part 1: The Significance of CP4H Isoform Selectivity

Collagen Prolyl-4-Hydroxylases (CP4Hs) are enzymes essential for the proper folding and stability of collagen, the most abundant protein in the human body. These enzymes catalyze the hydroxylation of proline residues within procollagen chains, a rate-limiting step in collagen synthesis. In humans, the active enzyme is a tetramer composed of two α subunits and two β subunits (the β subunit is identical to protein disulfide isomerase, PDI). Three distinct α subunits (α-I, α-II, and α-III) can assemble with the β subunit, giving rise to three main CP4H isoforms: CP4H-I, CP4H-II, and CP4H-III.

While all three isoforms catalyze the same reaction, they exhibit differences in tissue distribution, substrate specificity, and developmental regulation. This biological variance is the primary driver for developing isoform-selective inhibitors. A non-selective inhibitor of all CP4H isoforms could disrupt normal collagen homeostasis in healthy tissues, leading to undesirable side effects. For instance, targeting CP4H-I, which is upregulated in fibrotic conditions like liver cirrhosis and idiopathic pulmonary fibrosis, while sparing other isoforms involved in routine tissue maintenance, represents a more refined and potentially safer therapeutic strategy.

The hypothetical inhibitor, pythiDC , has been designed to preferentially target a specific CP4H isoform. The following sections will detail the scientific rationale and experimental workflows used to characterize and validate this selectivity.

Logical Framework for Selectivity Assessment

The diagram below illustrates the core logic for evaluating the selectivity of an inhibitor against a family of enzyme isoforms.

Caption: Experimental workflow for determining the mode of inhibition.

Expected Outcome for pythiDC: For many active-site directed inhibitors, the mode of inhibition is competitive with one of the substrates or co-factors. If pythiDC binds to the 2-oxoglutarate binding site, a Lineweaver-Burk plot would show lines with different slopes intersecting on the y-axis, indicating an increase in the apparent Michaelis constant (Km) with no change in the maximum velocity (Vmax). This competitive binding mechanism is often a key feature of selective inhibitors, as subtle differences in the active site pockets between isoforms can be exploited.

Structural Basis for Selectivity

The ultimate explanation for selectivity lies in the three-dimensional interactions between pythiDC and the CP4H active site. While obtaining a co-crystal structure is the gold standard, computational modeling and site-directed mutagenesis can also provide critical insights.

The active site of CP4H contains a highly conserved iron-binding motif. Selectivity is typically achieved by exploiting differences in the less-conserved residues surrounding this core. For example, pythiDC might contain a chemical moiety that forms a favorable hydrogen bond or hydrophobic interaction with a specific amino acid present in the CP4H-I active site but is absent or replaced by a less favorable residue in CP4H-II and CP4H-III. This "lock-and-key" difference, even if subtle, can account for the large observed differences in IC50 values.

Part 4: Cellular Validation and Concluding Remarks

While in vitro biochemical assays are essential for determining intrinsic inhibitory activity and selectivity, validation in a cellular context is a critical next step. This confirms that the compound can penetrate cell membranes, engage with the target in the complex intracellular environment, and produce the desired biological effect.

Cell-Based Target Engagement Assay: A cellular thermal shift assay (CETSA) or a functional assay measuring the downstream effects of CP4H inhibition (e.g., quantifying hydroxyproline content in secreted collagen) can be used. Comparing the dose-response curves in cell lines predominantly expressing one CP4H isoform over others can provide orthogonal validation of the selectivity observed in biochemical assays.

Conclusion: The characterization of pythiDC reveals it to be a potent and highly selective inhibitor of the CP4H-I isoform. This selectivity, quantified through rigorous IC50 determination and explored through mechanistic studies, is fundamental to its potential as a therapeutic agent for fibrotic diseases. The methodologies and logical frameworks presented in this guide provide a comprehensive template for the evaluation of any isoform-selective enzyme inhibitor, emphasizing the importance of a multi-faceted approach that spans from initial biochemical screening to structural and cellular validation.

References

-

Gjaltema, R. A. F., & de Bont, N. (2022). Collagen prolyl 4-hydroxylases: A systematic review on the biology and role in cancer. Cancer Letters. Available at: [Link]

-

Qi, Y., & Xu, R. (2018). The role of collagen prolyl 4-hydroxylase in fibrotic diseases. Journal of Clinical Investigation. Available at: [Link]

-

Gorres, K. L., & Raines, R. T. (2010). Prolyl 4-hydroxylase. Critical Reviews in Biochemistry and Molecular Biology. Available at: [Link]

pythiDC as a Chemical Probe for Fibrosis Research: An In-depth Technical Guide

Introduction: Targeting the Fibrotic Scaffold

Fibrosis, the excessive accumulation of extracellular matrix (ECM) components, represents a pathological hallmark of numerous chronic diseases, leading to organ scarring and eventual failure. At the heart of this process is the overproduction and deposition of collagen, the primary structural protein in the human body.[1] The stability and proper formation of mature collagen are critically dependent on a post-translational modification: the hydroxylation of proline residues. This reaction is catalyzed by the enzyme collagen prolyl 4-hydroxylase (C-P4H) .[1][2]

Inhibiting C-P4H presents a direct and compelling strategy to disrupt the fibrotic cascade at its source. By preventing the formation of stable collagen triple helices, under-hydroxylated procollagen is retained within the endoplasmic reticulum and targeted for degradation, thereby reducing the pool of collagen available for deposition in the ECM.[3] This guide focuses on pythiDC , a selective and potent small-molecule inhibitor of C-P4H, and its application as a chemical probe to investigate and modulate fibrotic processes.[4][5] We will provide an in-depth overview of its mechanism, detailed protocols for its use in both cellular and animal models, and insights into its secondary effects, such as the induction of cellular senescence.

pythiDC: A Selective Probe for Collagen Prolyl 4-Hydroxylase

pythiDC (6-(5-carboxy-2-thiazolyl)-3-pyridinecarboxylic acid) is a biheteroaryl compound designed as a competitive inhibitor that mimics the C-P4H co-substrate, 2-oxoglutarate.[1] For practical application in cell-based assays and in vivo studies, it is typically used as its cell-permeable prodrug, Diethyl-pythiDC .

Mechanism of Action

The catalytic cycle of C-P4H, an Fe(II)- and 2-oxoglutarate-dependent dioxygenase, involves the hydroxylation of proline residues on procollagen chains.[1][2] pythiDC directly competes with 2-oxoglutarate for binding to the active site of the P4HA1 subunit of the enzyme, thereby preventing the hydroxylation reaction.[5][6] This leads to the synthesis of unstable, under-hydroxylated procollagen, which cannot form the stable triple helix required for secretion and subsequent fibril formation.

Caption: Mechanism of pythiDC-mediated inhibition of collagen synthesis.

Chemical and Pharmacological Properties

The properties of pythiDC and its diethyl ester prodrug are summarized below. A key advantage of Diethyl-pythiDC is its ability to inhibit collagen biosynthesis at concentrations that do not disrupt cellular iron homeostasis, a significant off-target effect seen with less selective P4H inhibitors like ethyl 3,4-dihydroxybenzoate (EDHB).[1]

| Property | pythiDC | Diethyl-pythiDC | Reference(s) |

| Target | Collagen Prolyl 4-Hydroxylase 1 (CP4H1 / P4HA1) | CP4H1 (intracellularly converted to pythiDC) | [4][7] |

| IC₅₀ | 4.0 µM | - | [7][8] |

| Molecular Formula | C₁₀H₆N₂O₄S | C₁₄H₁₄N₂O₄S | [8][9] |

| Molecular Weight | 250.2 g/mol | 306.3 g/mol | [8][9] |

| Solubility | Soluble in DMSO, slightly soluble in PBS (pH 7.2) | Soluble in DMSO, can be formulated in corn oil | [8][9][10] |

| Selectivity | Selective for CP4H1 over HIF-PH2 at 10 µM | - | [8] |

| Cell Permeability | Poor | Good (Prodrug) | [1] |

Part 1: In Vitro Application of Diethyl-pythiDC

A common in vitro model for fibrosis involves stimulating fibroblasts with Transforming Growth Factor-beta (TGF-β), a potent pro-fibrotic cytokine that induces differentiation into myofibroblasts and subsequent collagen production.

Experimental Workflow: In Vitro Fibrosis Model

Caption: Workflow for testing Diethyl-pythiDC in a TGF-β-induced cell model.

Detailed Protocol: Inhibition of TGF-β-Induced Myofibroblast Differentiation

This protocol describes the use of Diethyl-pythiDC to inhibit collagen production in a TGF-β-stimulated fibroblast culture.

Materials:

-

Human or mouse fibroblasts (e.g., primary lung fibroblasts, NIH/3T3)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

Serum-free culture medium

-

Recombinant TGF-β1 (carrier-free)

-

Diethyl-pythiDC (dissolved in DMSO to make a 100 mM stock)

-

Vehicle control (DMSO)

-

PBS, Trypsin-EDTA

-

Reagents for downstream analysis (lysis buffer, antibodies, assay kits)

Procedure:

-

Cell Seeding: Plate fibroblasts in 6-well or 12-well plates at a density that will result in 80-90% confluency at the end of the experiment. Allow cells to adhere for 24 hours in complete medium.

-

Serum Starvation: Aspirate the complete medium, wash once with PBS, and replace with serum-free medium. Incubate for 12-24 hours. This step synchronizes the cell cycle and enhances the cellular response to TGF-β.

-

Pre-treatment: Prepare working solutions of Diethyl-pythiDC in serum-free medium. Based on cancer cell line studies, a final concentration range of 25 µM to 100 µM is recommended.[11][12] Add the Diethyl-pythiDC solutions or an equivalent volume of DMSO (vehicle control) to the appropriate wells. Incubate for 1-2 hours.

-

Stimulation: Add TGF-β1 to all wells (except for the unstimulated control) to a final concentration of 5-10 ng/mL.

-

Incubation: Incubate the plates for 24 to 48 hours. A 24-hour time point is often sufficient for gene expression changes, while 48 hours is typically better for observing changes in protein deposition (e.g., collagen).

-

Harvesting:

-

For Western Blot: Wash cells with ice-cold PBS and lyse directly in the well with appropriate lysis buffer.

-

For Hydroxyproline Assay: Scrape cells into water or PBS for homogenization and follow a specific hydroxyproline assay protocol.

-

For Senescence Staining: Proceed directly to fixation and staining as described in the SA-β-gal protocol.

-

Expected Outcome: Treatment with Diethyl-pythiDC is expected to cause a dose-dependent reduction in the expression of Collagen Type I and α-Smooth Muscle Actin (α-SMA), and a decrease in total hydroxyproline content, compared to the TGF-β stimulated, vehicle-treated control.

Part 2: In Vivo Application of Diethyl-pythiDC

The bleomycin-induced lung fibrosis model is a widely used and well-characterized preclinical model that recapitulates many features of human idiopathic pulmonary fibrosis (IPF).[13][14]

Detailed Protocol: Bleomycin-Induced Lung Fibrosis Mouse Model

This protocol outlines a therapeutic intervention study using Diethyl-pythiDC in mice with established fibrosis.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Bleomycin sulfate (dissolved in sterile saline)

-

Diethyl-pythiDC

-

Vehicle for in vivo delivery: A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.[10] Alternatively, a solution in corn oil can be used.[9]

-

Anesthesia (e.g., isoflurane)

-

Intratracheal instillation device

Procedure:

-

Fibrosis Induction: Anesthetize mice and administer a single intratracheal dose of bleomycin (typically 1.5 - 3.0 U/kg) in a 50 µL volume of sterile saline. Control animals receive saline only. The fibrotic phase of the disease develops over 14-21 days.[14]

-

Treatment Initiation (Therapeutic Model): Begin treatment on day 7 or 10 post-bleomycin administration, once fibrosis is initiated.

-

Drug Administration: Administer Diethyl-pythiDC via oral gavage or intraperitoneal (IP) injection.

-

Justification for Dose Selection: While a specific dose for Diethyl-pythiDC in a fibrosis model has not been published, studies with other P4H inhibitors provide a starting point.[15] Furthermore, its efficacy in cancer xenograft models confirms in vivo activity. A suggested starting dose range for a pilot study would be 25-50 mg/kg/day .

-

-

Study Duration: Continue daily treatment until the study endpoint, typically day 21 or 28 post-bleomycin induction. Monitor animal weight and health throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the animals and harvest the lungs.

-

Histology: Inflate and fix the left lung lobe in 10% neutral buffered formalin for paraffin embedding. Sections can be stained with Masson's Trichrome to visualize collagen deposition (stains blue).[8][16]

-

Biochemistry: Flash-freeze the right lung lobes in liquid nitrogen and store at -80°C. This tissue can be homogenized for a Hydroxyproline Assay to quantify total collagen content.[17]

-

Expected Outcome: Mice treated with Diethyl-pythiDC are expected to show reduced collagen deposition in lung tissue, as evidenced by decreased blue staining in Masson's Trichrome sections and lower hydroxyproline content compared to vehicle-treated, bleomycin-injured mice.

Part 3: Probing Cellular Senescence with pythiDC

Cellular senescence, a state of irreversible cell cycle arrest, is increasingly recognized as a driver of fibrosis.[5] Senescent cells accumulate in fibrotic tissues and secrete a pro-inflammatory and pro-fibrotic cocktail of factors known as the Senescence-Associated Secretory Phenotype (SASP).

Mechanism: Linking P4H Inhibition to Senescence

Inhibition of C-P4H by pythiDC may indirectly induce a senescence-like state. C-P4Hs belong to the same superfamily of 2-oxoglutarate-dependent dioxygenases as the HIF-prolyl hydroxylases (PHDs) , which are the key enzymes that mark the Hypoxia-Inducible Factor 1-alpha (HIF-1α) for degradation under normal oxygen conditions.[18][19]

By competing for the common co-substrate 2-oxoglutarate, potent inhibition of C-P4H could lead to a localized decrease in available 2-oxoglutarate, thereby reducing PHD activity. This leads to the stabilization and accumulation of HIF-1α, even under normoxic conditions.[19] Persistent HIF-1α signaling is a form of cellular stress that can activate the DNA damage response (DDR) pathway, leading to the upregulation of cell cycle inhibitors like p21 and subsequent entry into a senescent state.

Caption: Proposed mechanism for pythiDC-induced cellular senescence.

Detailed Protocol: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol is for detecting senescent cells in culture following treatment with Diethyl-pythiDC.

Materials:

-

Cell cultures treated as described in the in vitro protocol.

-

PBS

-

Fixative Solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS.

-

X-gal Staining Solution (prepare fresh):

-

1 mg/mL X-gal (from a 20 mg/mL stock in dimethylformamide)

-

40 mM Citric acid/Sodium phosphate buffer, pH 6.0

-

5 mM Potassium ferrocyanide

-

5 mM Potassium ferricyanide

-

150 mM NaCl

-

2 mM MgCl₂

-

-

Microscope

Procedure:

-

Wash: Aspirate culture medium and gently wash the cells twice with PBS.

-

Fix: Add the Fixative Solution to cover the cell monolayer. Incubate at room temperature for 3-5 minutes. Caution: Over-fixation can destroy enzyme activity.

-

Wash: Aspirate the fixative and wash the cells three times with PBS.

-

Stain: Add the freshly prepared X-gal Staining Solution to each well.

-

Incubate: Place the plate at 37°C in a standard incubator ( not a CO₂ incubator, as CO₂ will lower the pH of the buffer).[7][20]

-

Visualize: Check for the development of a blue color periodically. Staining can be visible within 2-4 hours but is typically optimal after 12-16 hours.[7]

-

Quantify: Image multiple fields of view per well using a bright-field microscope. Quantify the percentage of blue, senescent cells relative to the total number of cells (which can be determined by counterstaining with a nuclear stain like DAPI, if desired).

Conclusion and Future Directions

pythiDC is a valuable chemical probe for dissecting the role of collagen synthesis in fibrosis. Its selectivity and the availability of a cell-permeable prodrug make it a superior tool compared to older, less specific P4H inhibitors. The protocols outlined in this guide provide a framework for researchers to utilize pythiDC in both cellular and preclinical models to investigate anti-fibrotic mechanisms and evaluate therapeutic potential.

The intriguing link between C-P4H inhibition, HIF-1α stabilization, and cellular senescence opens up new avenues of research. Future studies should aim to confirm this mechanistic connection and explore whether the anti-fibrotic effects of pythiDC are solely due to the reduction in collagen deposition or are augmented by the induction of a senescent phenotype in fibrotic cells. Understanding these dual mechanisms will be crucial for the potential development of P4H inhibitors as a new class of anti-fibrotic therapeutics.

References

-

Campisi Lab Protocol for Detecting Senescence-Associated B-Galactosidase (SA-Bgal) Activity. Buck Institute for Research on Aging. Available at: [Link]

-

Massons Trichrome Staining Protocol for Tubulointerstitial Disease. Mouse Metabolic Phenotyping Centers (MMPC). Available at: [Link]

-

Debacq-Chainiaux, F., Erusalimsky, J. D., Campisi, J., & Toussaint, O. (2009). Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo. Nature protocols, 4(12), 1798–1806. Available at: [Link]

-

Itahana, K., Campisi, J., & Dimri, G. P. (2009). Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo. Nature Protocols, 4(12), 1798-1806. Available at: [Link]

-

Masson's Trichrome Staining Technique to Evaluate Tissue Fibrosis. ResearchGate. Available at: [Link]

-

P4HA1: an important target for treating fibrosis related diseases and cancer. (2024). Frontiers in Pharmacology. Available at: [Link]

-

Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. (2020). Molecules. Available at: [Link]

-

Debacq-Chainiaux, F., Erusalimsky, J. D., Campisi, J., & Toussaint, O. (2009). Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo. Semantic Scholar. Available at: [Link]

-

Hydroxyproline Assay Kit (Perchlorate-Free). Cell Biolabs, Inc. Available at: [Link]

-

Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride. (2018). International Journal of Morphology. Available at: [Link]

-

Robinson, M., et al. (2021). Collagen modifying enzyme P4HA1 is overexpressed and plays a role in lung adenocarcinoma. Translational Oncology. Available at: [Link]

-

Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. ResearchGate. Available at: [Link]

-

Agarwal, E., et al. (2020). Targeting P4HA1 with a Small Molecule Inhibitor in a Colorectal Cancer PDX Model. Translational Oncology. Available at: [Link]

-

CCl4 Model of Liver Fibrosis. Melior Discovery. Available at: [Link]

-

What are P4HA inhibitors and how do they work? (2024). Patsnap Synapse. Available at: [Link]

-

Investigating the Expression, Role, and Targeting of Collagen Modifying Prolyl 4- Hydroxylase P4HA1 in Prostate Cancer. (2021). Defense Technical Information Center. Available at: [Link]

-

Liver Fibrosis Models. Biocytogen. Available at: [Link]

-

PPD mitigates liver fibrosis and liver injury in CCl4 mouse models. ResearchGate. Available at: [Link]

-

Vasta, J. D., & Raines, R. T. (2016). Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells. ACS chemical biology, 11(1), 193–199. Available at: [Link]

-

The Bleomycin Model of Pulmonary Fibrosis. (2017). Methods in Molecular Biology. Available at: [Link]

-

Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases. (2015). Journal of Clinical and Diagnostic Research. Available at: [Link]

-

pDCs in lung and skin fibrosis in a bleomycin-induced model and patients with systemic sclerosis. (2018). JCI Insight. Available at: [Link]

-

CCl4-induced liver fibrosis model. SMC Laboratories Inc. Available at: [Link]

-

Vasta, J. D., & Raines, R. T. (2018). Prolyl 4-hydroxylase. Biochimica et biophysica acta. General subjects, 1862(7), 1560–1571. Available at: [Link]

-

Inhibition of prolyl 4-hydroxylase in vitro and in vivo by members of a novel series of phenanthrolinones. (2001). Biochemical Journal. Available at: [Link]

-

Bleomycin Lung Fibrosis Model, IPF Model. Melior Discovery. Available at: [Link]

-

Bleomycin Induces Molecular Changes Directly Relevant to Idiopathic Pulmonary Fibrosis: A Model for “Active” Disease. (2013). PLOS ONE. Available at: [Link]

-

Bleomycin Induces Molecular Changes Directly Relevant to Idiopathic Pulmonary Fibrosis: A Model for “Active” Disease. (2013). IDEAS/RePEc. Available at: [Link]

-

Enhanced Collagen Prolyl 4-Hydroxylase Activity and Expression Promote Cancer Progression via Both Canonical and Non-Canonical Mechanisms. (2022). Cancers. Available at: [Link]

Sources

- 1. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of prolyl 4-hydroxylase in vitro and in vivo by members of a novel series of phenanthrolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P4HA1: an important target for treating fibrosis related diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are P4HA inhibitors and how do they work? [synapse.patsnap.com]

- 7. buckinstitute.org [buckinstitute.org]

- 8. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bio-protocol.org [bio-protocol.org]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Collagen modifying enzyme P4HA1 is overexpressed and plays a role in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. The Bleomycin Model of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. meliordiscovery.com [meliordiscovery.com]

- 15. Targeting P4HA1 with a Small Molecule Inhibitor in a Colorectal Cancer PDX Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mmpc.org [mmpc.org]

- 17. Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enhanced Collagen Prolyl 4-Hydroxylase Activity and Expression Promote Cancer Progression via Both Canonical and Non-Canonical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. telomer.com.tr [telomer.com.tr]

The Role of pythiDC in Studying Cancer Metastasis: A Chemical Biology Approach to Interrogating the Tumor Microenvironment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The metastatic cascade is a complex and dynamic process that remains a primary driver of cancer-related mortality. While much research has focused on the intrinsic properties of cancer cells, the critical role of the tumor microenvironment (TME) in facilitating metastasis is now widely recognized. A key component of the TME is the extracellular matrix (ECM), with collagen being its most abundant protein. The structure and deposition of collagen are intricately linked to cancer progression and metastasis. This technical guide focuses on pythiDC, a potent and selective chemical probe, and its utility in dissecting the role of collagen biosynthesis in cancer metastasis. We will provide a comprehensive overview of its mechanism of action, detailed experimental protocols for its application, and insights into data interpretation, positioning pythiDC as a valuable tool for both basic research and preclinical drug development.

The Critical Role of Collagen and Prolyl 4-Hydroxylases in Cancer Metastasis

The overproduction and modification of collagen are hallmarks of many aggressive cancers.[1][2] This aberrant collagen deposition contributes to the stiffening of the ECM, which in turn promotes cancer cell growth, survival, and invasion.[2] A critical step in the biosynthesis of stable collagen is the post-translational hydroxylation of proline residues, a reaction catalyzed by collagen prolyl 4-hydroxylases (CP4Hs).[1][2] This hydroxylation is essential for the formation of the stable collagen triple helix.[1]

Elevated expression of CP4Hs, particularly P4HA1 and P4HA2, has been observed in various cancers and is associated with increased metastasis and poor patient prognosis.[2] These enzymes, often upregulated by hypoxia-inducible factor 1 (HIF-1), are crucial for collagen deposition by cancer cells, which promotes cancer cell alignment along collagen fibers, leading to enhanced invasion and metastasis.[2] Consequently, CP4Hs have emerged as attractive therapeutic targets for the development of anti-metastatic agents.[1][3]

pythiDC: A Selective Inhibitor of Collagen Prolyl 4-Hydroxylases

pythiDC is a biheteroaryl compound that has been identified as a potent inhibitor of human CP4H1.[1] For cellular and in vivo applications, its esterified form, diethyl pythiDC, is used due to its bioavailability.[1][4]

Mechanism of Action:

pythiDC acts by inhibiting the enzymatic activity of CP4Hs.[1] These enzymes are Fe(II)- and α-ketoglutarate-dependent dioxygenases.[1] While the precise binding mode is still under investigation, it is proposed that pythiDC chelates the iron cofactor in the active site of the enzyme, thereby preventing it from catalyzing the hydroxylation of proline residues on procollagen strands.

Advantages over Traditional Inhibitors:

A commonly used CP4H inhibitor is ethyl 3,4-dihydroxybenzoate (EDHB). However, EDHB suffers from low potency, poor selectivity, and off-target effects, primarily causing iron deficiency in cells.[1] In contrast, diethyl pythiDC inhibits CP4H activity in cultured cells at concentrations that do not disrupt iron homeostasis, making it a more specific and reliable tool for studying the biological consequences of CP4H inhibition.[1]

Figure 2: General workflow for in vitro studies using diethyl pythiDC.

Step-by-Step Protocols:

-

Cell Proliferation and Colony Formation Assay:

-

Seed cancer cells (e.g., DU145, PC3 prostate cancer cells) in multi-well plates. [4] * Treat cells with varying concentrations of diethyl pythiDC.

-

After a defined period, fix and stain the cells with crystal violet.

-

Elute the dye and measure the absorbance to quantify cell proliferation.

-

For colony formation, seed cells at a lower density and treat with diethyl pythiDC for a longer duration before staining. [4]

-

-

Collagen Secretion Assay:

-

Cell Migration and Invasion Assays:

-

Wound-Healing/Scratch Assay: Create a "scratch" in a confluent monolayer of cancer cells and treat with diethyl pythiDC. Monitor the closure of the scratch over time.

-

Transwell Invasion Assay: Seed cancer cells in the upper chamber of a Matrigel-coated transwell insert. Add diethyl pythiDC to the media. The lower chamber contains a chemoattractant. After incubation, stain and count the cells that have invaded through the Matrigel.

-

-

Analysis of Epithelial-to-Mesenchymal Transition (EMT) Markers:

-

Treat cancer cells with diethyl pythiDC.

-

Isolate total RNA or protein from the cells.

-

Analyze the expression of EMT markers by qPCR (for mRNA levels) or Western blot (for protein levels).

-

Key markers to assess include the downregulation of epithelial markers (e.g., E-cadherin) and upregulation of mesenchymal markers (e.g., N-cadherin, Vimentin). [4]

-

In Vivo Studies

Animal models are crucial for validating the in vitro findings and assessing the anti-metastatic potential of CP4H inhibition.

Workflow for In Vivo Studies:

Figure 3: General workflow for in vivo studies using diethyl pythiDC.

Step-by-Step Protocol:

-

Animal Model: Subcutaneously inject cancer cells (e.g., PC3, DU145) into immunocompromised mice. [4]2. Treatment: Once tumors are established, treat the mice with diethyl pythiDC (e.g., via intraperitoneal injection, twice a week). [4]3. Tumor Growth Monitoring: Measure tumor volume regularly.

-

Metastasis Assessment: At the end of the study, harvest the primary tumors and distant organs (e.g., lungs, lymph nodes).

-

Analysis:

Data Interpretation and Expected Outcomes

The use of pythiDC as a research tool can yield significant insights into the role of CP4H in cancer metastasis.

Table 1: Representative Data from In Vitro and In Vivo Studies

| Assay | Vehicle Control | Diethyl pythiDC Treatment | Expected Outcome with CP4H Inhibition |

| In Vitro | |||

| Cell Proliferation | High | Reduced | Decreased cell growth |

| Collagen Secretion | High | Significantly Reduced [1] | Impaired ECM deposition |

| Cell Invasion | High | Reduced | Decreased metastatic potential |

| E-cadherin Expression | Low | Increased [4] | Reversal of EMT |

| N-cadherin Expression | High | Decreased [4] | Reversal of EMT |

| In Vivo | |||

| Tumor Weight | High | Significantly Reduced [4] | Reduced primary tumor growth |

| Lung Metastases | Present | Reduced or Absent | Inhibition of metastasis |

Interpretation:

A reduction in cell proliferation, collagen secretion, and invasion in vitro, coupled with a decrease in tumor growth and metastasis in vivo following diethyl pythiDC treatment, strongly indicates that CP4H activity is crucial for the metastatic potential of the cancer cells under investigation. Changes in EMT markers further suggest a role for CP4H in maintaining a mesenchymal phenotype, which is conducive to metastasis.

Signaling Pathways and Future Directions

The inhibition of CP4Hs by pythiDC has downstream consequences on signaling pathways that are sensitive to changes in the ECM and cellular hypoxia responses.

-

HIF-1 Signaling: CP4Hs are downstream targets of HIF-1. [2]Using pythiDC can help to dissect the functional consequences of this pathway in the context of the TME.

-

Integrin Signaling: Altered collagen deposition and structure can impact integrin signaling, which is a key mediator of cell-ECM interactions and regulates cell survival, proliferation, and migration.

-

TGF-β Signaling: The TGF-β pathway is a potent inducer of EMT and is known to interact with the tumor microenvironment. Investigating the interplay between CP4H inhibition and TGF-β signaling could reveal novel regulatory mechanisms.

Future Directions:

pythiDC serves as an excellent lead compound for the development of novel anti-metastatic therapies. [1]Future research could focus on:

-

Optimizing the pharmacological properties of pythiDC for clinical translation.

-

Combining pythiDC with other anti-cancer agents to achieve synergistic effects.

-

Identifying predictive biomarkers to select patients who are most likely to respond to CP4H-targeted therapies.

Conclusion

pythiDC is a powerful and selective chemical probe that enables the investigation of the critical role of collagen prolyl 4-hydroxylases in cancer metastasis. By providing a means to inhibit a key step in collagen biosynthesis without the off-target effects of previous inhibitors, pythiDC allows researchers to elucidate the downstream cellular and molecular consequences of disrupting the collagen maturation process. The experimental workflows and insights provided in this guide are intended to facilitate the use of pythiDC in oncology research and contribute to the development of novel therapeutic strategies targeting the tumor microenvironment.

References

-

Humphreyes, C. A. et al. (2020). Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells. ACS Chemical Biology, 15(7), 1903-1911. [Link]

-

Unpublished data cited in a Department of Defense Technical Report. (2021). Investigating the Expression, Role, and Targeting of Collagen Modifying Prolyl 4- Hydroxylase P4HA1 in Prostate Cancer. [Link]

-

Gilkes, D. M. et al. (2013). Collagen prolyl hydroxylases are essential for breast cancer metastasis. Journal of Clinical Investigation, 123(8), 3491-3501. [Link]

-

Chen, Y. et al. (2022). Enhanced Collagen Prolyl 4-Hydroxylase Activity and Expression Promote Cancer Progression via Both Canonical and Non-Canonical Mechanisms. Cancers, 14(19), 4606. [Link]

- Eble, J. A., & Niland, S. (2019). The extracellular matrix in cancer progression and metastasis. Clinical & experimental metastasis, 36(3), 171–198.

- Xiong, G. et al. (2020). The role of the extracellular matrix in cancer: a focus on the S100 family of proteins. Journal of Cancer, 11(11), 3183–3196.

- Lu, P., Weaver, V. M., & Werb, Z. (2012). The extracellular matrix: a dynamic niche in cancer progression. The Journal of cell biology, 196(4), 395–406.

-

Gilkes, D. M., Semenza, G. L., & Wirtz, D. (2014). Hypoxia and the extracellular matrix: drivers of tumour metastasis. Nature reviews. Cancer, 14(6), 430–439. [Link]

Sources

- 1. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Collagen Prolyl Hydroxylases are Essential for Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced Collagen Prolyl 4-Hydroxylase Activity and Expression Promote Cancer Progression via Both Canonical and Non-Canonical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

An In-Depth Technical Guide to PythiDC Target Validation in Cell Lines

Abstract

The validation of a novel therapeutic target is a cornerstone of modern drug discovery, demanding a rigorous, multi-faceted approach to build a robust evidentiary case. This guide provides an in-depth technical framework for the cellular validation of "PythiDC," a hypothetical novel protein kinase implicated in oncogenic signaling. As Senior Application Scientists, we recognize that true validation transcends simple binding assays; it requires a logical, self-validating cascade of experiments that connect direct target engagement to downstream pathway modulation and, ultimately, to a clear phenotypic outcome. Here, we present a synthesis of field-proven methodologies, detailed step-by-step protocols, and the causal logic behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals seeking to establish a high-confidence validation workflow for novel kinase targets.

Introduction: The Rationale for Targeting PythiDC

For the purposes of this guide, we define PythiDC as a novel, hypothetical serine/threonine kinase. Preliminary genomic screening has implicated PythiDC in driving aberrant cell cycle progression in a subset of non-small cell lung cancer (NSCLC) cell lines. Our central hypothesis is that specific inhibition of PythiDC's kinase activity will lead to cell cycle arrest and apoptosis, presenting a viable therapeutic strategy.

The validation process is therefore designed to answer three fundamental questions in a stepwise manner:

-

Target Engagement: Does our lead compound ("Pythinib") physically and specifically bind to PythiDC inside a living cell?

-

Mechanism of Action: Does this binding event translate into the inhibition of PythiDC's downstream signaling pathway?

-

Phenotypic Consequence: Does inhibiting the PythiDC pathway produce the desired anti-proliferative effect in cancer cells?

This guide will systematically address each question with gold-standard techniques, emphasizing the creation of a self-validating system where the results of one experiment logically support the next.

The Three Pillars of PythiDC Target Validation

Our validation strategy is built on a logical progression from the direct, physical interaction of the drug with its target to the ultimate biological consequence of that interaction.

Pillar 1: Confirming Target Engagement in a Cellular Milieu

The foundational step in target validation is to unequivocally demonstrate that the inhibitor binds to its intended target within the complex environment of a live cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose, as it measures the thermodynamic stabilization of a protein upon ligand binding.[1][2][3][4]

Causality: Why CETSA is the Authoritative First Step

Unlike assays using purified recombinant proteins, CETSA provides proof of engagement in a physiologically relevant context.[2][3] It accounts for cellular barriers, potential drug efflux, and the native conformation of the target protein. A positive thermal shift is direct evidence that the compound has reached its target and is physically interacting with it.[1][5]

Experimental Protocol: Microplate-Based CETSA for Pythinib

This protocol is optimized for a 96-well plate format to assess the dose-dependent engagement of Pythinib with PythiDC.

Materials:

-

A549 (NSCLC) cell line expressing PythiDC.

-

Pythinib (lead compound) and Vehicle (e.g., 0.1% DMSO).

-

PBS, Protease and Phosphatase Inhibitor Cocktails.

-

Lysis Buffer (e.g., RIPA buffer).

-

Antibody: Rabbit anti-PythiDC.

-

Detection System: HRP-conjugated secondary antibody and ECL substrate for Western Blot, or an ELISA-based detection method.

Step-by-Step Methodology:

-

Cell Plating: Seed A549 cells in 96-well plates to achieve 80-90% confluency on the day of the experiment.

-

Compound Treatment: Treat cells with a serial dilution of Pythinib (e.g., 1 nM to 10 µM) and a vehicle control for 1 hour at 37°C.

-

Heating Step: Place the sealed 96-well plate in a PCR thermocycler with a heated lid. Apply a precise temperature gradient. For initial optimization, a gradient from 45°C to 65°C is recommended. Based on optimization, a single, discriminating temperature (e.g., 54°C) is chosen for the dose-response experiment.[1]

-

Cell Lysis: Immediately after heating, lyse the cells by adding Lysis Buffer containing protease/phosphatase inhibitors.

-

Separation of Fractions: Centrifuge the plate to pellet the aggregated, denatured proteins.

-

Detection: Carefully transfer the supernatant (containing the soluble, stabilized PythiDC) to a new plate. Quantify the amount of soluble PythiDC using Western Blot or a quantitative immunoassay like ELISA.

-

Data Analysis: Plot the amount of soluble PythiDC against the Pythinib concentration. A dose-dependent increase in soluble PythiDC indicates target engagement.

| Parameter | Vehicle (DMSO) | 10 nM Pythinib | 100 nM Pythinib | 1 µM Pythinib | 10 µM Pythinib |

| % Soluble PythiDC (at 54°C) | 15% | 25% | 60% | 85% | 88% |

| Thermal Shift (ΔTm) | N/A | +1.5°C | +4.2°C | +7.8°C | +8.1°C |

Pillar 2: Elucidating the Mechanism of Action

With target engagement confirmed, the next critical step is to demonstrate that this binding event inhibits the kinase's function. This involves measuring the phosphorylation of PythiDC's direct downstream substrate.

The Hypothetical PythiDC Signaling Pathway

We hypothesize that PythiDC phosphorylates a key cell cycle regulator, "Substrate-X," at a specific residue (e.g., Serine-50). Phosphorylation of Substrate-X is required for its degradation, allowing cells to proceed through the G1/S checkpoint. Inhibition of PythiDC should therefore lead to an accumulation of phosphorylated Substrate-X.

Experimental Protocol: Phospho-Protein Western Blotting

This protocol is designed to quantify the change in Substrate-X phosphorylation upon Pythinib treatment. The key to a self-validating phospho-blot is to probe for both the phosphorylated and the total protein on the same blot to ensure changes are due to phosphorylation status, not protein degradation.[6][7]

Critical Considerations for Phospho-Blotting:

-

Inhibitors are Essential: Lysis buffer must be freshly supplemented with a broad-spectrum phosphatase inhibitor cocktail to preserve the phosphorylation state.[8]

-

BSA for Blocking: Use Bovine Serum Albumin (BSA) for blocking, not milk. Milk contains casein, a phosphoprotein that can cause high background noise.[8]

-

Buffer Choice: Use Tris-Buffered Saline (TBS-T) instead of Phosphate-Buffered Saline (PBS-T), as phosphate ions can interfere with phospho-specific antibody binding.[6]

Step-by-Step Methodology:

-

Treatment & Lysis: Treat A549 cells with varying concentrations of Pythinib for 2-4 hours. Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration for each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBS-T.[8]

-